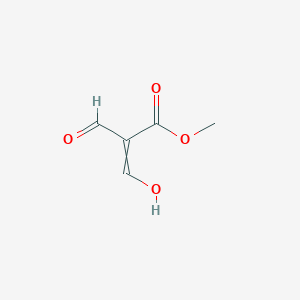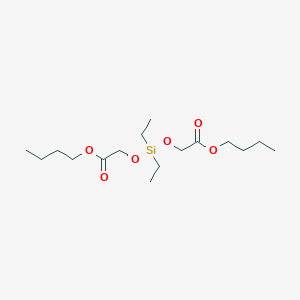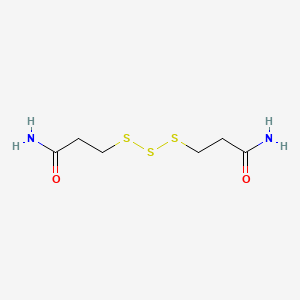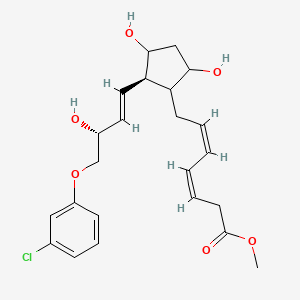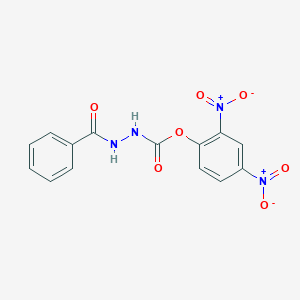
2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a dinitrophenyl group, a benzoylhydrazine moiety, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate typically involves the reaction of 2,4-dinitrophenylhydrazine with benzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Addition-Elimination Reactions: This compound undergoes addition-elimination reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: The nitro groups in the dinitrophenyl moiety can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Brady’s Reagent: A solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid is commonly used for the detection of carbonyl compounds.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Organic Synthesis: Employed in the synthesis of hydrazones and other derivatives.
Biology and Medicine:
Protein Carbonylation: Utilized in the study of protein oxidation and carbonylation, which are markers of oxidative stress.
Drug Development: Investigated for its potential use in the synthesis of pharmacologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate involves its reactivity with carbonyl groups. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone linkage. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety .
類似化合物との比較
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in analytical chemistry.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but lacking the nitro groups.
Uniqueness: 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate is unique due to the presence of both the dinitrophenyl and benzoylhydrazine moieties, which confer distinct reactivity and applications. The combination of these functional groups makes it a versatile reagent in various chemical and biological studies.
特性
CAS番号 |
64512-88-5 |
|---|---|
分子式 |
C14H10N4O7 |
分子量 |
346.25 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) N-benzamidocarbamate |
InChI |
InChI=1S/C14H10N4O7/c19-13(9-4-2-1-3-5-9)15-16-14(20)25-12-7-6-10(17(21)22)8-11(12)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChIキー |
HDBFEPODGSNEKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


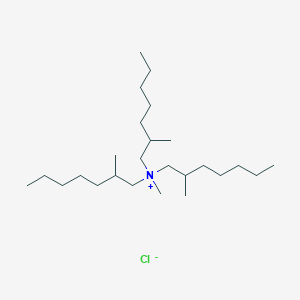

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

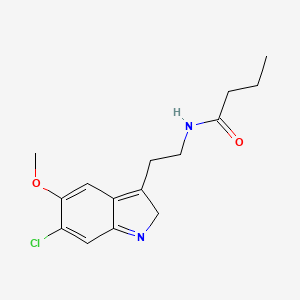
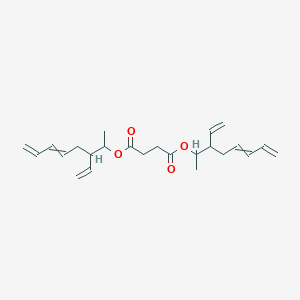
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

